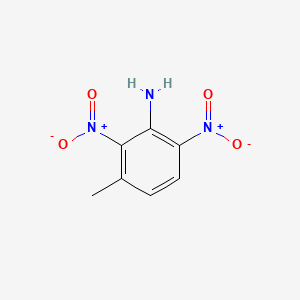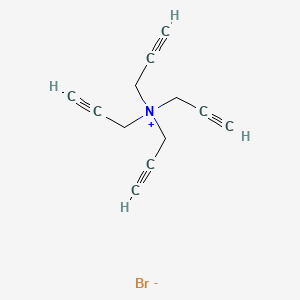
2-(1H-imidazol-1-yl)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole compounds is quite diverse. For example, 2-nitro-1-vinyl-1H-imidazole has been synthesized and its full characterization and biological assessment have been reported .Chemical Reactions Analysis
Imidazole compounds are known to undergo a variety of chemical reactions. For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been synthesized and evaluated for antihypertensive potential in rats .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of 1-Substituted Benzo[c]isoxazol-3(1H)-imines : A study highlighted an unexpected reaction pathway of 2-nitrosobenzonitrile, leading to the formation of benzo[c]isoxazol-3(1H)-imines through a tandem nitroso-ene/intramolecular cyclization under neutral conditions. This pathway offers a novel approach to synthesize imine derivatives, which could be relevant for the chemical modification of compounds like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (Jeffrey et al., 2008).
Isoquinolinone Synthesis via SNAr Reaction : Research on the SNAr reaction of 2-chlorobenzonitriles with β-ketoesters, followed by cyclization in acid, has opened up a versatile route to isoquinolones. This method, starting from compounds like 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, could lead to the development of new classes of kinase inhibitors (Snow et al., 2002).
Biological Applications
Antituberculosis Agents : A study synthesized and evaluated 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives for antituberculosis activity. These derivatives, related structurally to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, showed varying degrees of inhibition against Mycobacterium tuberculosis, providing insights into the development of new antituberculosis agents (Foroumadi et al., 2004).
Mecanismo De Acción
The mechanism of action of imidazole compounds is often related to their ability to interact with various biological targets. For example, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .
Safety and Hazards
Safety data sheets for imidazole compounds suggest wearing personal protective equipment/face protection, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, avoiding dust formation, and keeping the container tightly closed in a dry and well-ventilated place .
Direcciones Futuras
Propiedades
IUPAC Name |
2-imidazol-1-yl-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJXPYOQIWGJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)-5-nitrobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














